Histamine Release Inhibition: A Three-Fold Potency Gap Against Penasterol
Penasterone inhibits anti-IgE-induced histamine release from rat mast cells with an IC50 of 1.5 µM, which is three-fold less potent than its direct analog penasterol (IC50 = 0.5 µM) [1]. Both compounds share a dose-dependent inhibitory mechanism via phospholipase A2 (PLA2) suppression, but the significant potency difference highlights the importance of the C-3 hydroxyl group (present in penasterol, oxidized to a ketone in penasterone) for target engagement [1].
| Evidence Dimension | Inhibition of anti-IgE-induced histamine release (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.5 µM |
| Comparator Or Baseline | Penasterol: IC50 = 0.5 µM |
| Quantified Difference | 3-fold lower potency for penasterone |
| Conditions | Rat peritoneal mast cells stimulated with anti-IgE |
Why This Matters
This direct comparison proves penasterol, not penasterone, is the superior candidate for IgE-mediated histamine release assays, guiding correct procurement for allergy and mast cell research.
- [1] Takei, M., Umeyama, A., Shoji, N., Arihara, S., & Endo, K. (1995). Mechanism of inhibition of IgE-dependent histamine release from rat mast cells by penasterol and penasterone. Journal of Pharmaceutical Sciences, 84(2), 228–230. View Source
